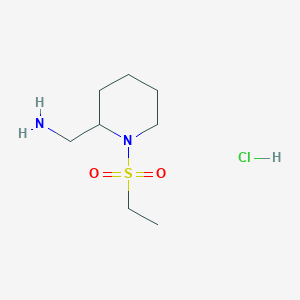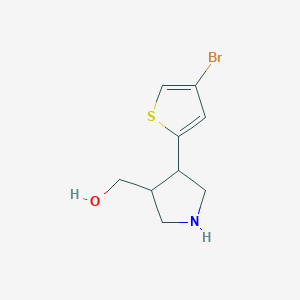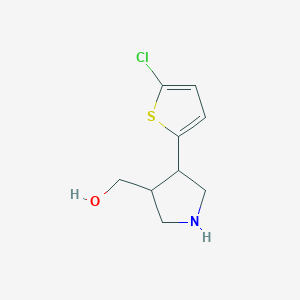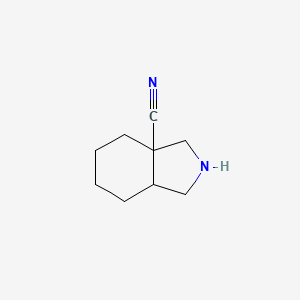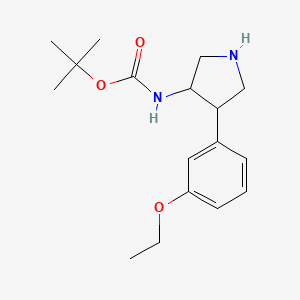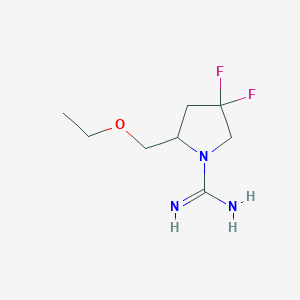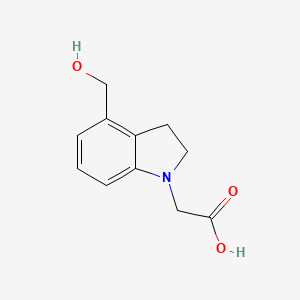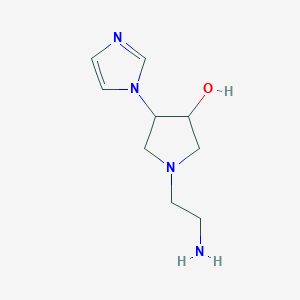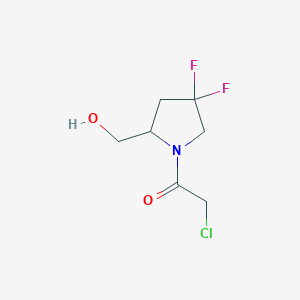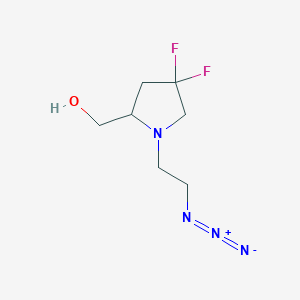![molecular formula C12H14ClN3 B1478313 4-Cloro-2-ciclohexilpirazolo[1,5-a]pirazina CAS No. 2097975-99-8](/img/structure/B1478313.png)
4-Cloro-2-ciclohexilpirazolo[1,5-a]pirazina
Descripción general
Descripción
4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C12H14ClN3 and its molecular weight is 235.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antimicrobiana
Los derivados de pirrolopirazina han mostrado una actividad antimicrobiana significativa . Han sido efectivos contra una variedad de cepas bacterianas y fúngicas, lo que los convierte en posibles candidatos para el desarrollo de nuevos fármacos antimicrobianos .
Actividad antiinflamatoria
Estos compuestos también han demostrado propiedades antiinflamatorias . Esto sugiere que podrían usarse en el tratamiento de afecciones caracterizadas por inflamación .
Actividad antiviral
Los derivados de pirrolopirazina han exhibido actividades antivirales . Esto indica que podrían usarse en el desarrollo de fármacos antivirales .
Actividad antitumoral
Estos compuestos han mostrado potencial en el tratamiento del cáncer debido a sus propiedades antitumorales . Podrían usarse en el desarrollo de nuevas terapias contra el cáncer .
Actividad inhibitoria de la cinasa
Los derivados de pirrolopirazina han mostrado actividad en la inhibición de la cinasa . Las cinasas son enzimas que juegan un papel crucial en la regulación de las funciones celulares. Inhibir su actividad puede ser beneficioso para tratar enfermedades como el cáncer .
Actividad antioxidante
Estos compuestos han demostrado propiedades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retardar el daño a las células causado por los radicales libres. Esto sugiere posibles aplicaciones en suplementos para la salud y la prevención de enfermedades .
Actividad neuroléptica
Los fármacos con estructura de pirrolopirazina se han utilizado en la clínica por sus propiedades neurolépticas . Esto sugiere posibles aplicaciones en el tratamiento de trastornos psiquiátricos .
Actividad cardiovascular
Los derivados de pirrolopirazina se han utilizado por sus efectos cardiovasculares . Esto sugiere posibles aplicaciones en el tratamiento de enfermedades cardíacas .
Mecanismo De Acción
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to significant alterations in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect various cellular processes, including cell cycle progression and apoptosis .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines .
Análisis Bioquímico
Biochemical Properties
4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine and CDK2 results in the inhibition of the enzyme’s activity, thereby affecting the progression of the cell cycle. Additionally, this compound has been observed to bind to other proteins involved in cellular signaling pathways, further influencing biochemical reactions within the cell.
Cellular Effects
The effects of 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine on various types of cells and cellular processes are profound. In cancer cell lines such as MCF-7 and HCT-116, this compound exhibits cytotoxic activity, leading to cell death . The mechanism underlying this cytotoxicity involves the disruption of cell signaling pathways and the induction of apoptosis. Furthermore, 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine has been shown to influence gene expression, particularly genes involved in cell cycle regulation and apoptosis. This compound also affects cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites.
Molecular Mechanism
At the molecular level, 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest and the induction of apoptosis. Additionally, 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine may interact with other enzymes and proteins, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine can lead to sustained inhibition of CDK2 activity and persistent effects on cellular function. These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits CDK2 activity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These adverse effects highlight the importance of dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine is involved in specific metabolic pathways within the cell. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different effects. The interaction of 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine with metabolic enzymes can also influence metabolic flux and the levels of key metabolites, further impacting cellular function.
Transport and Distribution
The transport and distribution of 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within the cell can affect its activity and interactions with biomolecules. Additionally, the accumulation of 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine in specific tissues may contribute to its overall pharmacological effects.
Subcellular Localization
The subcellular localization of 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine is an important determinant of its activity and function. The compound has been observed to localize to the nucleus, where it interacts with nuclear proteins and influences gene expression . Additionally, 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine may undergo post-translational modifications that direct it to specific organelles, further modulating its biochemical effects.
Propiedades
IUPAC Name |
4-chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-12-11-8-10(9-4-2-1-3-5-9)15-16(11)7-6-14-12/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYIJKKAKMFZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN3C=CN=C(C3=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


